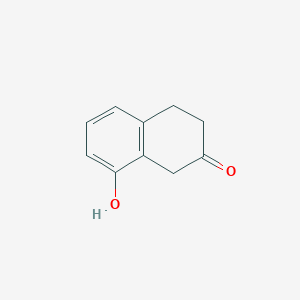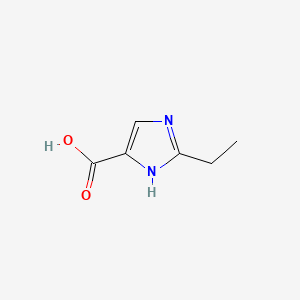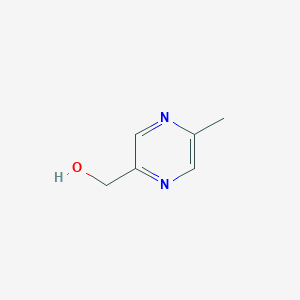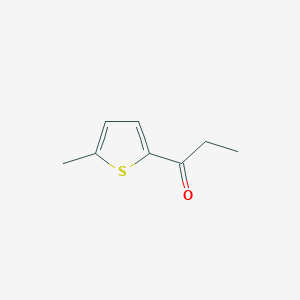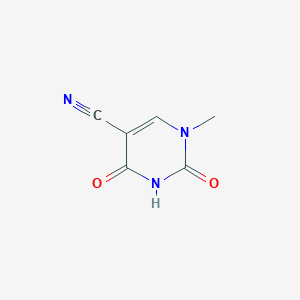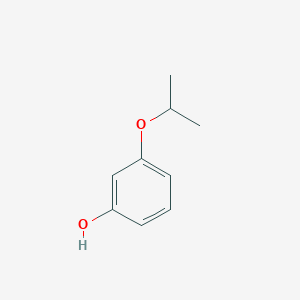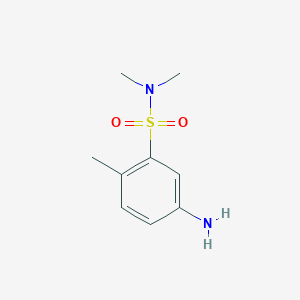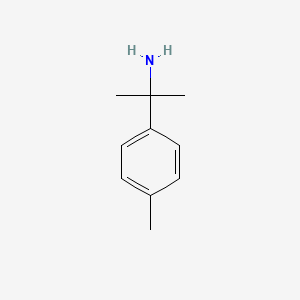
2-(4-甲基苯基)丙烷-2-胺
描述
2-(4-Methylphenyl)propan-2-amine is a chemical compound with the molecular formula C10H15N . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)propan-2-amine is represented by the InChI code: 1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 . The molecular weight is 149.23 .Physical And Chemical Properties Analysis
2-(4-Methylphenyl)propan-2-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用
蛋白质组学研究
2-(4-甲基苯基)丙烷-2-胺被用于蛋白质组学,即对蛋白质的大规模研究,特别是它们的结构和功能 。该化合物作为蛋白质组学研究应用中的专用产品使用,有助于蛋白质的鉴定和定量,这对理解细胞过程和疾病机制至关重要。
对映体纯药物合成
该化合物在对映体纯药物合成中发挥作用 。对映体纯化合物是指只包含手性分子的一种对映异构体。这些在制药行业中很重要,因为药物的不同对映异构体可能具有不同的生物活性。2-(4-甲基苯基)丙烷-2-胺被用作这些对映体纯化合物合成的起始原料或中间体。
药理学研究
在药理学中,2-(4-甲基苯基)丙烷-2-胺参与药物作用的研究 。它可用于合成与各种生物靶点相互作用的化合物,有助于阐明药物作用的分子机制,并有助于开发新的治疗剂。
化学合成
该化合物在化学合成中也很重要 。它作为各种有机化合物合成的构件。其化学结构允许进行修改,可以导致创建具有潜在工业应用的各种物质。
分析化学
在分析化学中,2-(4-甲基苯基)丙烷-2-胺用于开发分析方法 。它可以作为色谱、质谱和其他需要对化学物质进行精确和准确测量的分析技术的标准或参比化合物。
工业应用
最后,该化合物在工业应用中得到应用 。它可用于生产需要特定化学性质的材料,例如溶剂、着色剂或更复杂化学实体的前体。
安全和危害
生化分析
Biochemical Properties
2-(4-Methylphenyl)propan-2-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with monoamine oxidase (MAO) enzymes, which are responsible for the breakdown of monoamines such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, 2-(4-Methylphenyl)propan-2-amine increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound interacts with the dopamine transporter (DAT) and the serotonin transporter (SERT), inhibiting their reuptake and further increasing the concentration of these neurotransmitters .
Cellular Effects
2-(4-Methylphenyl)propan-2-amine has various effects on different types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine, norepinephrine, and serotonin, leading to increased neuronal activity and stimulation. This compound also influences cell signaling pathways, such as the cAMP (cyclic adenosine monophosphate) pathway, by activating adenylate cyclase and increasing cAMP levels. This activation can lead to changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(4-Methylphenyl)propan-2-amine involves its interaction with monoamine transporters and receptors. By binding to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), it inhibits the reuptake of these neurotransmitters, resulting in their accumulation in the synaptic cleft. This accumulation leads to prolonged neurotransmitter signaling and enhanced synaptic transmission. Additionally, 2-(4-Methylphenyl)propan-2-amine can induce the release of stored neurotransmitters from synaptic vesicles, further amplifying its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenyl)propan-2-amine can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term exposure to 2-(4-Methylphenyl)propan-2-amine in in vitro studies has shown that it can lead to neurotoxicity, characterized by the depletion of dopamine and serotonin levels in neuronal cells. In in vivo studies, prolonged administration of this compound has been associated with behavioral changes and alterations in brain chemistry .
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenyl)propan-2-amine vary with different dosages in animal models. At low doses, it acts as a stimulant, increasing locomotor activity and enhancing cognitive function. At high doses, it can induce neurotoxic effects, such as hyperthermia, oxidative stress, and neuronal damage. These adverse effects are dose-dependent and can be exacerbated by repeated administration .
Metabolic Pathways
2-(4-Methylphenyl)propan-2-amine is metabolized primarily in the liver through oxidative deamination and N-demethylation. The primary enzymes involved in its metabolism are cytochrome P450 isoforms, particularly CYP2D6. The metabolites of 2-(4-Methylphenyl)propan-2-amine are excreted in the urine, and their levels can be used as biomarkers for exposure to this compound .
Transport and Distribution
Within cells and tissues, 2-(4-Methylphenyl)propan-2-amine is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to peripheral tissues, where it can interact with various receptors and transporters .
Subcellular Localization
2-(4-Methylphenyl)propan-2-amine is primarily localized in the cytoplasm of neuronal cells, where it interacts with monoamine transporters and receptors. It can also be found in synaptic vesicles, where it induces the release of stored neurotransmitters. The subcellular localization of this compound is crucial for its activity and function, as it determines its ability to modulate neurotransmitter levels and signaling pathways .
属性
IUPAC Name |
2-(4-methylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOEYFAAFXSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342729 | |
| Record name | 2-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-79-0 | |
| Record name | 2-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
